6-Bromo-4-chloro-2-butylquinoline hydrochloride
Overview
Description
6-Bromo-4-chloro-2-butylquinoline hydrochloride is a unique chemical compound with the empirical formula C13H13BrClN · HCl . It has a molecular weight of 335.07 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of this compound is ClC1=CC (CCCC)=NC2=CC=C (Br)C=C21.Cl . The InChI is 1S/C13H13BrClN.ClH/c1-2-3-4-10-8-12 (15)11-7-9 (14)5-6-13 (11)16-10;/h5-8H,2-4H2,1H3;1H .Physical And Chemical Properties Analysis
6-Bromo-4-chloro-2-butylquinoline hydrochloride is a solid compound . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis and Antibacterial Evaluation
- Synthesis, antibacterial evaluation, crystal structure and molecular interactions analysis of new 6-Bromo-2‑chloro‑3-butylquinazolin-4(3H)-one : This research describes the preparation of a novel compound similar to 6-Bromo-4-chloro-2-butylquinoline hydrochloride. It was synthesized from available chemicals and evaluated for its antibacterial activity. The study also involved an analysis of the crystal structure and molecular interactions of the compound (Ouerghi et al., 2021).
Knorr Synthesis Exploration
- On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one : This paper explored the synthesis of a compound related to 6-Bromo-4-chloro-2-butylquinoline hydrochloride, focusing on the Knorr reaction. It provided insights into the synthetic steps and the challenges encountered in the process (Wlodarczyk et al., 2011).
Antifungal Activity
- Preparation and fungitoxicity of 3-bromo-6-chloro- and 6-bromo-3-chloro-8-quinolinols : This study investigated compounds with structural similarities to 6-Bromo-4-chloro-2-butylquinoline hydrochloride, focusing on their antifungal properties. The research revealed that compounds with chlorine in the 3 position exhibited higher fungitoxicity compared to bromine analogues (Gershon et al., 1996).
Photophysical Properties
- Spiropyrans and spirooxazines : This paper delved into the photophysical properties of compounds related to 6-Bromo-4-chloro-2-butylquinoline hydrochloride. The study explored the thermal and photo-induced isomerization of these compounds, contributing to the understanding of their photophysical behavior (Voloshin et al., 2008).
Synthesis of Chloro Compounds
- Pyridine hydrochloride: a new reagent for the synthesis of o-chloro hydroxy derivatives in pyridine and quinoline series : This research presents an efficient method for the synthesis of chloro compounds starting from bromo derivatives in series like quinoline, which is relevant to the synthesis of compounds like 6-Bromo-4-chloro-2-butylquinoline hydrochloride (Mongin et al., 1996).
Safety And Hazards
This compound is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 . It has a storage class code of 6.1C, which indicates that it is combustible, acutely toxic Cat.3, and a toxic compound causing chronic effects . The compound has a GHS06 pictogram, and its signal word is "Danger" . The hazard statements are H301 - H413, and the precautionary statements are P301 + P310 + P330 .
properties
IUPAC Name |
6-bromo-2-butyl-4-chloroquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrClN.ClH/c1-2-3-4-10-8-12(15)11-7-9(14)5-6-13(11)16-10;/h5-8H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGIQQIPRWKAGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C2C=C(C=CC2=N1)Br)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656602 | |
Record name | 6-Bromo-2-butyl-4-chloroquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-chloro-2-butylquinoline hydrochloride | |
CAS RN |
1171071-46-7 | |
Record name | 6-Bromo-2-butyl-4-chloroquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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